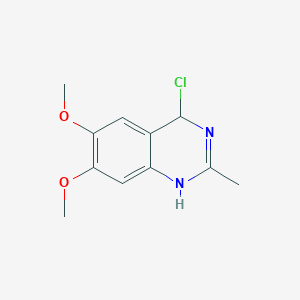

4-Chloro-3,4-dihydro-6,7-dimethoxyquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline” is a chemical compound with the molecular formula C11H13ClN2O2 . It is used for research purposes and is not intended for use as a drug, food, or household item .

Molecular Structure Analysis

The molecular structure of “4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline” consists of a quinazoline core with chlorine, methyl, and methoxy substituents . The exact structure would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.68 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : Various synthesis methods have been developed for compounds related to 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline, including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination, with overall yields improving with process optimization (Xu Guangshan, 2011).

- Chemical Structure Analysis : Studies have analyzed the molecular structures and bonding properties of related quinazoline compounds, revealing details about hydrogen bonding and molecular arrangements in the solid state (C. Lai, L. Bo, S. Huang, 1997).

Biological and Pharmacological Applications

- Antimycobacterial and Photosynthesis-Inhibiting Activity : Some quinazoline derivatives have shown promising antimycobacterial and photosynthesis-inhibiting activities. For example, 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione demonstrated higher activity than the isoniazid standard against Mycobacterium avium and M. kansasii (L. Kubicová, M. Šustr, K. Kráľová, V. Chobot, J. Vytlačilová, L. Jahodář, P. Vuorela, M. Macháček, J. Kaustová, 2003).

- Antihypoxic Activity : Derivatives of dihydroquinoline have been synthesized and demonstrated significant antihypoxic effects, with some compounds showing potential as antioxidants for further pharmacological testing (I. Ukrainets, E. Mospanova, A. Davidenko, 2014).

- Antitumor Activity : Novel 3-benzyl-4(3H)quinazolinone analogues were synthesized and showed broad-spectrum antitumor activity, with some compounds demonstrating significant potency compared to the positive control 5-FU (Ibrahim A. Al-Suwaidan, A. Abdel-Aziz, T. Shawer, R. R. Ayyad, A. Alanazi, Ahmad M. El-Morsy, M. Mohamed, Naglaa I. Abdel-Aziz, M. A. El-Sayed, A. El-Azab, 2016).

Molecular Interactions and Docking Studies

- DNA-Binding Capabilities : Research on N-alkylanilinoquinazoline derivatives, prepared from chloro-dihydroquinazolines, has shown significant interactions with DNA, suggesting potential as DNA intercalating agents (A. Garofalo, L. Goossens, B. Baldeyrou, A. Lemoine, Séverine Ravez, Perrine Six, M. David-Cordonnier, J. Bonte, P. Depreux, A. Lansiaux, J. Goossens, 2010).

Analytical Techniques and Quality Assurance

- HPLC Method for Monitoring Synthetic Reactions : A high-performance liquid chromatographic method has been developed and validated for monitoring reactions in the synthesis of key intermediates, including 4-amino-2-chloro-6,7-dimethoxyquinazoline, important for the production of antihypertensive drugs (R. N. Rao, D. Nagaraju, N. Jena, G. Kumaraswamy, 2006).

作用機序

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline involves the condensation of 2-methyl-3,4-dihydroquinazoline-4-one with 4-chloro-6,7-dimethoxyaniline in the presence of a suitable catalyst.", "Starting Materials": [ "2-methyl-3,4-dihydroquinazoline-4-one", "4-chloro-6,7-dimethoxyaniline", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methyl-3,4-dihydroquinazoline-4-one and 4-chloro-6,7-dimethoxyaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the solid under vacuum to obtain 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline as a white crystalline powder." ] } | |

CAS番号 |

1001755-78-7 |

分子式 |

C10H11ClN2O2 |

分子量 |

226.66 g/mol |

IUPAC名 |

4-chloro-6,7-dimethoxy-1,4-dihydroquinazoline |

InChI |

InChI=1S/C10H11ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5,10H,1-2H3,(H,12,13) |

InChIキー |

TWXJHODVGPSXCO-UHFFFAOYSA-N |

SMILES |

CC1=NC(C2=CC(=C(C=C2N1)OC)OC)Cl |

正規SMILES |

COC1=C(C=C2C(=C1)C(N=CN2)Cl)OC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

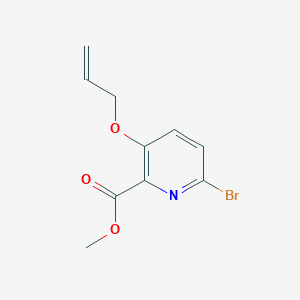

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409385.png)

![5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B1409393.png)

![(2S,4R)-4-(2-Methoxy-4-prop-2-enylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1409396.png)

![5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1409403.png)